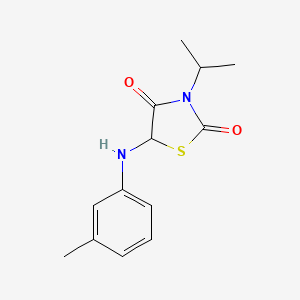

3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(3-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-5-9(3)7-10/h4-8,11,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDYYELTMXNSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with appropriate substituents. One common method involves the use of morpholine as a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or water to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one substituent with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve reactants and facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups .

Scientific Research Applications

3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in treating diseases like diabetes and cancer due to its ability to modulate biological pathways.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in the context of diabetes treatment, thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced blood glucose levels .

Comparison with Similar Compounds

Position 3 Substitutions

- Similar 3-alkyl derivatives (e.g., 3-(2-diisopropylaminoethyl) analogs) have shown anticancer activity via kinase inhibition .

- 3-Aminoethyl Derivatives: Compounds like (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione exhibit ERK1/2 inhibition (IC₅₀ = 0.8–1.2 µM) and selectivity against melanoma cells . The aminoethyl group may facilitate hydrogen bonding with target proteins.

- 3-Coumarinylmethyl Derivatives : Substitutions with aromatic groups (e.g., coumarinyl) enhance π-π stacking interactions, as seen in compounds with improved VEGFR-2 inhibition .

Position 5 Substitutions

- Similar 5-aryl derivatives (e.g., 3-m-tolyl-5-arylthiazolidine-2,4-diones) demonstrated superior binding affinity to proteins compared to Epalrestat, a known aldose reductase inhibitor .

- 5-Benzylidene Derivatives : Compounds like 5-(4-methoxybenzylidene)-TZDs show enhanced anticancer activity due to extended conjugation and electrophilic reactivity .

- 5-Arylidene with Halogen Substituents : Bromo or fluoro groups at the 5-position (e.g., 5-(4-bromobenzylidene)-TZDs) improve target selectivity and metabolic stability .

Pharmacokinetic and Toxicity Considerations

Biological Activity

Overview

3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione is a member of the thiazolidinedione class of compounds, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and metabolic disorders.

Structure and Properties

The compound features a thiazolidine ring, characterized by the presence of sulfur and nitrogen atoms. It is substituted with an isopropyl group and an m-tolylamino group, which significantly influence its biological activity and chemical reactivity.

The primary biological targets of this compound are the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor) tyrosine kinases. The compound inhibits these receptors by binding to their active sites, disrupting pathways involved in angiogenesis and cell proliferation, which are critical in cancer progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer). The IC50 values for these activities range from 13.56 to 17.8 μM .

Apoptotic Induction

Further investigations reveal that this compound induces apoptosis in cancer cells. For instance, flow cytometric analysis showed an increase in apoptosis rates in HT-29 cells from 3.1% to 31.4% upon treatment with the compound . The mechanism involves upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2.

Research Findings and Case Studies

- Inhibition of VEGFR-2 : A study reported that derivatives targeting VEGFR-2 exhibited potent inhibitory effects with IC50 values as low as 0.081 μM for some analogs .

- Molecular Docking Studies : Computational methods have been employed to predict the binding affinity and interaction modes of this compound with VEGFR-2 and EGFR, providing insights into its potential as a lead compound for drug development .

- ADMET Properties : In silico analyses have assessed the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the compound, indicating favorable characteristics for further development .

Comparative Analysis

| Compound | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Thiazolidine ring with isopropyl and m-tolylamino groups | Anticancer | 13.56 - 17.8 |

| 5-(3-nitro-arylidene)-thiazolidine-2,4-dione | Similar core structure with different substituents | Anticancer | Not specified |

| 3-Phenyl-5-(m-tolylamino)thiazolidine-2,4-dione | Phenyl instead of isopropyl | Varies by substitution | Not specified |

Q & A

Q. How can high-throughput screening (HTS) platforms accelerate structure-activity relationship (SAR) studies?

- Methodological Answer : Implement fragment-based HTS using libraries of thiazolidinedione analogs. Pair with automated synthesis (e.g., microwave-assisted reactions) and LC-MS purification. Use machine learning (e.g., Random Forest models) to prioritize derivatives with optimal logP and polar surface area values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.